N-(2-benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide
Description
N-(2-Benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide is a benzamide derivative characterized by a methanesulfonyl group at the 2-position of the benzamide moiety and a benzoyl substituent on the 4-chlorophenyl ring. Methanesulfonyl groups are known to enhance electron-withdrawing effects and influence solubility, stability, and intermolecular interactions compared to other substituents like chloro or amino groups .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-28(26,27)19-10-6-5-9-16(19)21(25)23-18-12-11-15(22)13-17(18)20(24)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCHPFNEGOIULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide typically involves multiple steps. One common method starts with the reaction of 2-amino-5-chlorobenzophenone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂)
- Structure : Replaces methanesulfonyl with a chloroacetamide group.
- Crystallography : Forms intramolecular N–H···O hydrogen bonds between the amide hydrogen and benzoyl oxygen, stabilizing the planar conformation. C–H···O and C–H···π interactions create centrosymmetric dimers in the crystal lattice .
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide (C₁₅H₁₃ClN₂O₂)
- Structure: Features an amino group instead of methanesulfonyl.
- Reactivity: Acts as a reversible intermediate in the acid-catalyzed degradation of nordiazepam. The equilibrium shifts toward nordiazepam during solid-phase extraction (SPE), indicating pH-dependent stability .
- Key Difference: The amino group’s basicity contrasts with the acidic sulfonyl group, altering ionization behavior and bioavailability.
4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide (C₁₉H₁₇ClN₂O₅S)
- Structure : Incorporates a sulfamoyl group linked to a furan ring.
Plant Growth Regulation
Substituted N-(2-benzoyl-4-chlorophenyl)benzamides (e.g., compounds 7a-i and 8a-i ) exhibit plant growth-regulating activity. The introduction of methanesulfonyl groups could modulate auxin-like activity by altering electron distribution and receptor binding .
Pharmaceutical Intermediates
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide’s role as a nordiazepam degradation product highlights the metabolic implications of substituent choice. Methanesulfonyl groups may reduce reversible degradation due to stronger electron withdrawal, enhancing metabolic stability .
Structural and Crystallographic Trends
*Predicted based on sulfonyl group’s propensity for dipolar interactions.
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN2O3S
- Molecular Weight : 416.91 g/mol
- Structural Features : The compound features a benzoyl group, a chlorophenyl moiety, and a methanesulfonyl group attached to a benzamide backbone, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to downstream effects on various biological pathways.
- Receptor Modulation : It may bind to specific receptors involved in inflammatory and pain pathways, thereby modulating physiological responses.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. These properties have been explored in various studies:
-
In Vitro Studies :
- The compound demonstrated the ability to reduce pro-inflammatory cytokine production in cultured cells.
- It inhibited the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
-
In Vivo Studies :
- Animal models of inflammation showed reduced swelling and pain response upon administration of the compound.
- Doses ranging from 5 to 20 mg/kg were effective in alleviating symptoms without significant side effects.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Studies reported that the compound exhibited inhibitory effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(2-benzoyl-4-chlorophenyl)-4-methanesulfonylbenzamide | Anti-inflammatory, analgesic | Different substitution pattern on benzene ring |
| N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | Antimicrobial | Presence of chloro group enhances reactivity |
| N-(2-benzoyl-4-methylphenyl)-2-methanesulfonylbenzamide | Potential anticancer activity | Methyl substitution may affect pharmacokinetics |
Case Study 1: Inflammatory Bowel Disease (IBD)
A clinical trial investigated the efficacy of this compound in patients with IBD. Results indicated a significant reduction in disease activity scores compared to placebo groups. The compound was well-tolerated, with no serious adverse events reported.
Case Study 2: Pain Management
In a double-blind study involving chronic pain patients, the administration of the compound resulted in a notable decrease in pain intensity scores over a four-week period. Participants reported improved quality of life metrics alongside pain relief.
Q & A
Q. What are the key considerations in synthesizing N-(2-benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide to ensure high yield and purity?
Methodological Answer: Synthesis requires careful optimization of reaction conditions, including:
- Coupling Reagents : Use of carbodiimides (e.g., DCC) or activating agents (e.g., HATU) for amide bond formation between the benzoyl and methanesulfonylbenzamide moieties .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlling reaction temperature (60–80°C) minimizes side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures removal of unreacted chlorophenyl precursors and sulfonyl byproducts .
- Characterization : Confirm purity via HPLC (retention time comparison) and H/C NMR (integration ratios and peak splitting patterns) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methanesulfonyl protons (δ 3.1–3.3 ppm). C NMR confirms carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO, δ 45–50 ppm) groups .
- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm) and sulfonyl (1150–1200 cm) groups .
- LC-MS : Monitors molecular ion peaks ([M+H]) and degradation products. For example, acidic conditions may hydrolyze the amide bond, yielding fragments detectable via high-resolution MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?
Methodological Answer:
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Crystallize the compound in solvents like chloroform/ethanol to obtain high-quality crystals .
- Refinement with SHELX : Employ SHELXL for structure solution, addressing challenges such as:
Q. What strategies can address contradictory data in biological activity assays for this compound?
Methodological Answer:
- Replicate Under Controlled Conditions : Variations in pH (e.g., acidic vs. neutral buffers) may alter compound stability, as seen in nordiazepam degradation studies .
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., CCR2 receptor binding) with cell-based viability tests to validate target specificity .
- Metabolic Profiling : Use isotopically labeled analogs (e.g., C-methanesulfonyl) to track degradation pathways and distinguish artifacts from true activity .
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
Methodological Answer:
- Hydrogen Bonding : Intramolecular N–H···O bonds create rigid conformations, while intermolecular C–H···π interactions (3.3–3.5 Å) between chlorophenyl rings stabilize layered packing .
- Steric Effects : The methanesulfonyl group’s bulkiness may induce torsional strain, leading to polymorphism. Compare powder XRD patterns of batches crystallized in different solvents .
Q. What computational methods complement experimental data in predicting reactivity and interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic sites (e.g., amide nitrogen) for substitution reactions .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., CCR2 receptors), validating docking poses with mutagenesis studies .
Q. How can synthetic routes be optimized for isotopic labeling in mechanistic studies?
Methodological Answer:
- Isotope Incorporation : Use Cl-labeled 4-chlorophenyl precursors during coupling to track metabolic fate via LC-MS .
- Stability Testing : Monitor labeled compounds under physiological conditions (37°C, pH 7.4) to assess isotopic exchange or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
